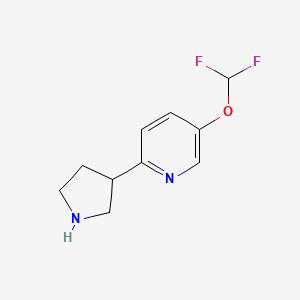

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine

Description

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine is a pyridine derivative featuring a difluoromethoxy group (-OCF₂H) at the 5-position and a pyrrolidin-3-yl substituent at the 2-position.

- Condensation reactions to introduce the difluoromethoxy group (e.g., as seen in pantoprazole synthesis via condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole derivatives) .

This compound’s structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors where pyridine scaffolds are prevalent (e.g., kinase inhibitors or neurotransmitter analogs) .

Properties

Molecular Formula |

C10H12F2N2O |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C10H12F2N2O/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7/h1-2,6-7,10,13H,3-5H2 |

InChI Key |

ZMOFTUQCTBYYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a difluoromethoxy reagent under controlled conditions. The pyrrolidinyl group is introduced through a subsequent reaction, often involving a nucleophilic substitution or addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on physicochemical and functional properties:

Key Structural and Functional Comparisons:

Substituent Position and Electronic Effects: The pyrrolidin-3-yl group at position 2 in the target compound introduces a basic nitrogen, favoring interactions with acidic residues in binding pockets. Ether-linked pyrrolidine () reduces the amine’s basicity compared to direct pyrrolidin substitution, impacting solubility and target engagement .

Fluorination Patterns :

- The difluoromethoxy group in the target compound balances electronegativity and steric bulk, whereas 3,3-difluoropyrrolidine () introduces conformational rigidity and lipophilicity .

- Trifluoromethyl groups () enhance metabolic stability but may reduce solubility due to increased hydrophobicity .

Synthetic Utility :

- Boronic ester derivatives (e.g., 2-(difluoromethoxy)pyridin-3-yl boronic acid in ) serve as intermediates for Suzuki-Miyaura cross-coupling, while the target compound’s pyrrolidine substituent suggests it is a final product for biological evaluation .

Salt Forms and Solubility :

- The dihydrochloride salt in improves aqueous solubility, a critical factor for in vivo bioavailability, whereas the neutral form of the target compound may require formulation optimization .

Research Findings and Implications

- Metabolic Stability: Difluoromethoxy and trifluoromethyl groups (common in ) are known to resist oxidative metabolism, suggesting the target compound may exhibit favorable pharmacokinetic profiles .

- Target Selectivity : The pyrrolidine moiety’s basicity could make the target compound suitable for targeting amine-binding receptors (e.g., GPCRs or ion channels), whereas trifluoromethyl-substituted analogs () may favor enzymes with hydrophobic pockets .

- Synthetic Challenges : Introducing pyrrolidin-3-yl groups requires precise regiocontrol, as seen in the synthesis of related compounds (), whereas difluoromethoxy installation often involves hazardous reagents like hydrogen fluoride .

Biological Activity

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a pyrrolidine moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₂N₂O |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyridine derivatives with difluoromethoxy reagents, followed by the introduction of the pyrrolidine group through nucleophilic substitution or coupling reactions.

Biological Mechanisms

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases such as cancer and inflammation.

- Receptor Binding : It may modulate receptor activity, influencing signaling pathways critical for cellular function.

Antitumor Activity

A study evaluated the antitumor effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound. It was tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The results suggest that it could serve as a lead compound for developing new antimicrobial therapies.

Case Studies

- Case Study on Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of L1210 mouse leukemia cells, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study on Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to known antibiotics, indicating its potential use in treating bacterial infections.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(Difluoromethyl)-5-pyrrolidin-pyridine | Moderate | Low |

| Pyrazolo[1,5-a]pyridines | Variable | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.